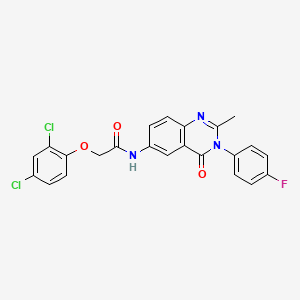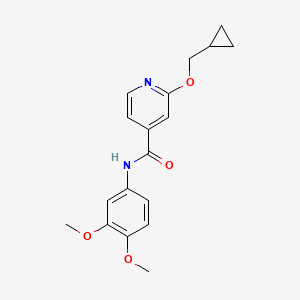
2-(cyclopropylmethoxy)-N-(3,4-dimethoxyphenyl)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(cyclopropylmethoxy)-N-(3,4-dimethoxyphenyl)isonicotinamide, also known as CPI-1189, is a novel compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of isonicotinamide derivatives that exhibit potential therapeutic properties. CPI-1189 has been extensively studied for its pharmacological properties, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in detail.
Mécanisme D'action
The mechanism of action of 2-(cyclopropylmethoxy)-N-(3,4-dimethoxyphenyl)isonicotinamide involves the inhibition of various signaling pathways that are involved in the pathogenesis of inflammatory diseases and cancer. 2-(cyclopropylmethoxy)-N-(3,4-dimethoxyphenyl)isonicotinamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in the regulation of immune and inflammatory responses. Additionally, 2-(cyclopropylmethoxy)-N-(3,4-dimethoxyphenyl)isonicotinamide has been found to inhibit the activation of STAT3, a transcription factor that is involved in the regulation of cell growth and survival. The inhibition of these signaling pathways results in the suppression of inflammation and cancer cell proliferation.
Biochemical and Physiological Effects:
2-(cyclopropylmethoxy)-N-(3,4-dimethoxyphenyl)isonicotinamide has been shown to exhibit significant biochemical and physiological effects. The compound has been found to reduce the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and MCP-1. Additionally, 2-(cyclopropylmethoxy)-N-(3,4-dimethoxyphenyl)isonicotinamide has been shown to induce apoptosis in cancer cells, leading to the suppression of tumor growth. 2-(cyclopropylmethoxy)-N-(3,4-dimethoxyphenyl)isonicotinamide has also been found to modulate the activity of various enzymes, such as COX-2 and MMP-9, which play a critical role in the pathogenesis of inflammatory diseases and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
2-(cyclopropylmethoxy)-N-(3,4-dimethoxyphenyl)isonicotinamide has several advantages and limitations for lab experiments. The compound exhibits high potency and selectivity towards its target molecules, making it an ideal candidate for drug development. Additionally, 2-(cyclopropylmethoxy)-N-(3,4-dimethoxyphenyl)isonicotinamide has been shown to exhibit good pharmacokinetic properties, such as high bioavailability and low toxicity. However, the synthesis of 2-(cyclopropylmethoxy)-N-(3,4-dimethoxyphenyl)isonicotinamide is a complex process that requires expertise in organic chemistry. Additionally, the compound is relatively expensive, which may limit its use in large-scale experiments.
Orientations Futures
The potential therapeutic properties of 2-(cyclopropylmethoxy)-N-(3,4-dimethoxyphenyl)isonicotinamide have generated significant interest in the scientific community, and several future directions have been identified. One of the key areas of research is the development of novel 2-(cyclopropylmethoxy)-N-(3,4-dimethoxyphenyl)isonicotinamide analogs that exhibit improved pharmacological properties. Additionally, the use of 2-(cyclopropylmethoxy)-N-(3,4-dimethoxyphenyl)isonicotinamide in combination with other drugs for the treatment of inflammatory diseases and cancer is being explored. Furthermore, the elucidation of the molecular mechanisms underlying the anti-inflammatory and anti-cancer activities of 2-(cyclopropylmethoxy)-N-(3,4-dimethoxyphenyl)isonicotinamide is an area of active research. Overall, 2-(cyclopropylmethoxy)-N-(3,4-dimethoxyphenyl)isonicotinamide has significant potential as a therapeutic agent, and its future directions hold promise for the development of novel drugs for the treatment of various diseases.
In conclusion, 2-(cyclopropylmethoxy)-N-(3,4-dimethoxyphenyl)isonicotinamide is a novel compound that exhibits significant potential as a therapeutic agent. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. The compound exhibits high potency and selectivity towards its target molecules, making it an ideal candidate for drug development. The elucidation of the molecular mechanisms underlying the anti-inflammatory and anti-cancer activities of 2-(cyclopropylmethoxy)-N-(3,4-dimethoxyphenyl)isonicotinamide is an area of active research, and its future directions hold promise for the development of novel drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2-(cyclopropylmethoxy)-N-(3,4-dimethoxyphenyl)isonicotinamide involves a series of chemical reactions that are carried out in a controlled environment. The process starts with the reaction of 2-(cyclopropylmethoxy)benzaldehyde with methylamine to yield 2-(cyclopropylmethoxy)benzylamine. The resulting compound is then reacted with 3,4-dimethoxybenzoyl chloride in the presence of a base to produce 2-(cyclopropylmethoxy)-N-(3,4-dimethoxyphenyl)isonicotinamide. The synthesis method of 2-(cyclopropylmethoxy)-N-(3,4-dimethoxyphenyl)isonicotinamide has been optimized to yield high purity and yield.
Applications De Recherche Scientifique
2-(cyclopropylmethoxy)-N-(3,4-dimethoxyphenyl)isonicotinamide has been extensively studied for its potential therapeutic properties. It has been shown to exhibit significant anti-inflammatory and anti-cancer activities. 2-(cyclopropylmethoxy)-N-(3,4-dimethoxyphenyl)isonicotinamide has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which play a critical role in the pathogenesis of various inflammatory diseases. Additionally, 2-(cyclopropylmethoxy)-N-(3,4-dimethoxyphenyl)isonicotinamide has been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.
Propriétés
IUPAC Name |
2-(cyclopropylmethoxy)-N-(3,4-dimethoxyphenyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-22-15-6-5-14(10-16(15)23-2)20-18(21)13-7-8-19-17(9-13)24-11-12-3-4-12/h5-10,12H,3-4,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNMZVJBFCVUSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=C2)OCC3CC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

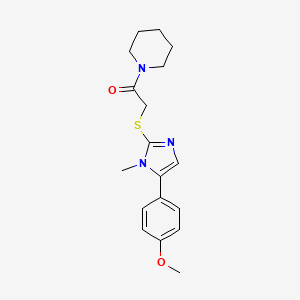
![7-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2833563.png)
![N-[1-(2-Fluoro-4,5-dimethoxyphenyl)ethyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2833565.png)
![1-(2-fluorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![N-(1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2833569.png)
![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-cyclohexyl-2-oxoacetamide](/img/structure/B2833570.png)

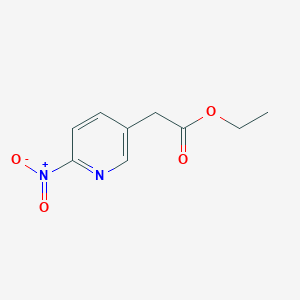

![N-cyclopropyl-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B2833578.png)
![2-[N-(1,3-thiazol-2-yl)6-chloropyridine-3-sulfonamido]acetamide](/img/structure/B2833581.png)
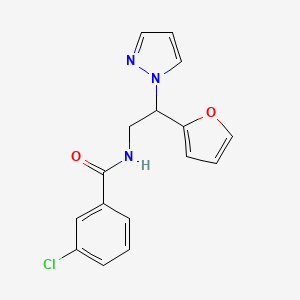
![1-(3-Chloro-4-methylphenyl)-4-{3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-2-pyrrolidinone](/img/structure/B2833584.png)
